molecular formula C14H21NO B13332377 1-Benzyl-4,4-dimethylpiperidin-3-ol

1-Benzyl-4,4-dimethylpiperidin-3-ol

Cat. No.: B13332377
M. Wt: 219.32 g/mol
InChI Key: BJFLAIAWQVLNTQ-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-dimethylpiperidin-3-ol is a chemical compound with the molecular formula C14H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structural features, including a benzyl group attached to the nitrogen atom and two methyl groups at the 4-position of the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-4,4-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylpiperidin-3-one with benzyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4,4-dimethylpiperidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structural features are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-dimethylpiperidin-3-ol involves its interaction with molecular targets such as receptors and enzymes. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4,4-dimethylpiperidin-3-ol can be compared with other similar compounds, such as:

    1-Benzyl-3,3-dimethylpiperidin-4-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

    1-Benzyl-4-methylpiperidin-3-ol: This compound has only one methyl group at the 4-position, which affects its chemical reactivity and applications.

    4-Benzylpiperidin-3-ol:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-benzyl-4,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C14H21NO/c1-14(2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3

InChI Key

BJFLAIAWQVLNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1O)CC2=CC=CC=C2)C

Origin of Product

United States

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